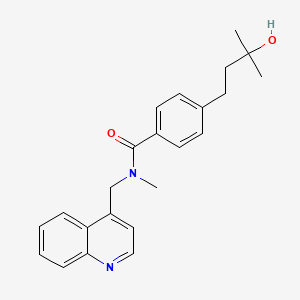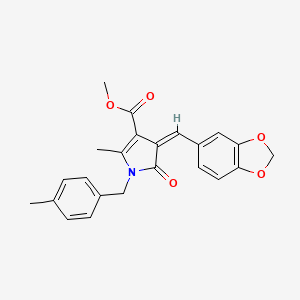![molecular formula C19H22F3N3O B5306535 1-[(2-ethyl-5-pyrimidinyl)methyl]-4-[3-(trifluoromethyl)phenyl]-4-piperidinol](/img/structure/B5306535.png)
1-[(2-ethyl-5-pyrimidinyl)methyl]-4-[3-(trifluoromethyl)phenyl]-4-piperidinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2-ethyl-5-pyrimidinyl)methyl]-4-[3-(trifluoromethyl)phenyl]-4-piperidinol, also known as ETP-46464, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. In
Mecanismo De Acción
The exact mechanism of action of 1-[(2-ethyl-5-pyrimidinyl)methyl]-4-[3-(trifluoromethyl)phenyl]-4-piperidinol is not fully understood. However, it is believed to act as a positive allosteric modulator of the GABA-A receptor. This results in increased activity of the receptor, which in turn leads to the observed anti-inflammatory, analgesic, and anticonvulsant effects.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In animal studies, it has been found to reduce the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6. Additionally, this compound has been shown to reduce the activity of COX-2, an enzyme involved in the production of prostaglandins, which are known to contribute to inflammation and pain. In terms of physiological effects, this compound has been shown to reduce pain and inflammation in animal models of arthritis and other inflammatory conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-[(2-ethyl-5-pyrimidinyl)methyl]-4-[3-(trifluoromethyl)phenyl]-4-piperidinol in lab experiments is its specificity for the GABA-A receptor. This allows researchers to study the effects of modulating this receptor without the confounding effects of other neurotransmitter systems. However, one limitation of using this compound is its relatively short half-life, which can make it difficult to study its long-term effects.
Direcciones Futuras
There are a number of potential future directions for research on 1-[(2-ethyl-5-pyrimidinyl)methyl]-4-[3-(trifluoromethyl)phenyl]-4-piperidinol. One area of interest is its potential use in the treatment of epilepsy. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on other neurotransmitter systems. Finally, there is potential for the development of novel compounds based on the structure of this compound that may have improved pharmacokinetic properties and therapeutic efficacy.
Métodos De Síntesis
1-[(2-ethyl-5-pyrimidinyl)methyl]-4-[3-(trifluoromethyl)phenyl]-4-piperidinol is synthesized through a multistep process that involves the reaction of 2-ethyl-5-chloromethylpyrimidine with 3-(trifluoromethyl)benzaldehyde, followed by reduction with sodium borohydride and subsequent cyclization with piperidine. The final product is obtained through purification by column chromatography.
Aplicaciones Científicas De Investigación
1-[(2-ethyl-5-pyrimidinyl)methyl]-4-[3-(trifluoromethyl)phenyl]-4-piperidinol has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been found to have anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of chronic pain, arthritis, and other inflammatory conditions. Additionally, this compound has been shown to have anticonvulsant effects, suggesting its potential use in the treatment of epilepsy.
Propiedades
IUPAC Name |
1-[(2-ethylpyrimidin-5-yl)methyl]-4-[3-(trifluoromethyl)phenyl]piperidin-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22F3N3O/c1-2-17-23-11-14(12-24-17)13-25-8-6-18(26,7-9-25)15-4-3-5-16(10-15)19(20,21)22/h3-5,10-12,26H,2,6-9,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQMFBRLHFVHDTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=C(C=N1)CN2CCC(CC2)(C3=CC(=CC=C3)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{1-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5306457.png)
![ethyl 3-methyl-5-{[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}-4-isothiazolecarboxylate](/img/structure/B5306459.png)
![4-{[2-(cyclopentylmethyl)-1H-imidazol-4-yl]methyl}-2-ethyl-1-isopropylpiperazine](/img/structure/B5306462.png)
![3-[(3-ethyl-4-isopropyl-1-piperazinyl)methyl]-2-pyridinamine](/img/structure/B5306473.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2-methyl-3-furamide](/img/structure/B5306480.png)
![2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(1-naphthyl)acrylonitrile](/img/structure/B5306486.png)
![1-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]-4-(2-methylphenoxy)piperidine-4-carboxylic acid](/img/structure/B5306500.png)
![2-[4-(2-methoxyisonicotinoyl)-2-morpholinyl]-N,N-dimethylethanamine](/img/structure/B5306505.png)


![4-{5-[(2-fluorobenzyl)thio]-4-phenyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5306525.png)
![2-[(2,4-dichlorobenzyl)amino]-1-phenylethanol hydrochloride](/img/structure/B5306528.png)

![3-fluoro-2-methoxy-N-methyl-N-[(3-pyridin-3-ylisoxazol-5-yl)methyl]benzamide](/img/structure/B5306533.png)